tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate
Overview
Description
tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate is a heterocyclic compound that features a pyridoazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a bromoacetate ester in the presence of a base, followed by cyclization to form the azepine ring. The reaction conditions often include refluxing in an organic solvent such as xylene or butanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under reflux conditions in organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridoazepine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridoazepine derivatives and related heterocyclic compounds such as pyridopyrimidines and pyridopyridazines .
Uniqueness
tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activity .
Properties
IUPAC Name |
tert-butyl 2-bromo-5,6,8,9-tetrahydropyrido[2,3-d]azepine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-6-10-4-5-12(15)16-11(10)7-9-17/h4-5H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCSEOCDEGQRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117404 | |
Record name | 7H-Pyrido[2,3-d]azepine-7-carboxylic acid, 2-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-00-7 | |
Record name | 7H-Pyrido[2,3-d]azepine-7-carboxylic acid, 2-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrido[2,3-d]azepine-7-carboxylic acid, 2-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.